O-phospho-D-tyrosine

Descripción general

Descripción

O-phospho-D-tyrosine is a derivative of the amino acid D-tyrosine, where a phosphate group is attached to the hydroxyl group of the phenolic ring. This compound plays a crucial role in various biological processes, particularly in signal transduction pathways. It is often used as a biochemical tool to study protein phosphorylation and dephosphorylation mechanisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: O-phospho-D-tyrosine can be synthesized through several methods. One common approach involves the phosphorylation of D-tyrosine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .

Industrial Production Methods: Industrial production of this compound often involves enzymatic phosphorylation using tyrosine kinases. This method is advantageous due to its specificity and efficiency. The process involves incubating D-tyrosine with adenosine triphosphate (ATP) and a suitable tyrosine kinase enzyme under controlled conditions .

Análisis De Reacciones Químicas

Types of Reactions: O-phospho-D-tyrosine undergoes various chemical reactions, including:

Oxidation: The phenolic ring can be oxidized to form quinones.

Reduction: The phosphate group can be reduced to a hydroxyl group.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions vary depending on the desired substitution, but common reagents include nucleophiles like amines or thiols.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dephosphorylated tyrosine.

Substitution: Various substituted tyrosine derivatives.

Aplicaciones Científicas De Investigación

O-phospho-D-tyrosine has numerous applications in scientific research:

Mecanismo De Acción

The mechanism of action of O-phospho-D-tyrosine involves its interaction with specific proteins that recognize and bind to phosphorylated tyrosine residues. These interactions are crucial for signal transduction pathways, where phosphorylation and dephosphorylation events regulate various cellular processes. The molecular targets include protein tyrosine kinases and phosphatases, which add or remove phosphate groups, respectively .

Comparación Con Compuestos Similares

O-phospho-L-tyrosine: The L-isomer of O-phospho-D-tyrosine, which is more commonly found in nature and has similar biochemical properties.

Phosphoserine and Phosphothreonine: Other phosphorylated amino acids involved in signal transduction.

Uniqueness: this compound is unique due to its D-configuration, which makes it less susceptible to enzymatic degradation compared to its L-counterpart. This property makes it particularly useful in studies requiring stable phosphorylated compounds .

Actividad Biológica

O-Phospho-D-tyrosine (pD-Tyr) is a phosphoamino acid derived from the phosphorylation of the amino acid tyrosine. This modification plays a crucial role in various biological processes, particularly in signal transduction pathways. The biological activity of this compound is primarily associated with its involvement in cellular signaling, regulation of protein interactions, and modulation of enzymatic activities.

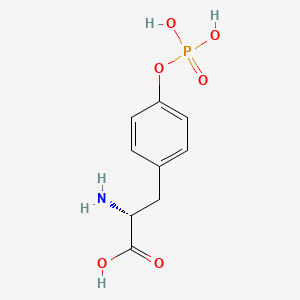

This compound is characterized by the presence of a phosphate group attached to the hydroxyl group of the phenolic side chain of D-tyrosine. Its chemical formula is and it has a molecular weight of approximately 253.16 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₂NO₆P |

| Molecular Weight | 253.16 g/mol |

| Structure | Chemical Structure |

Signal Transduction

This compound is integral to the regulation of signal transduction pathways. It acts as a key modulator in the phosphorylation-dephosphorylation cycle, which is essential for cellular communication and response to external stimuli. Protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) are critical in this process, where pD-Tyr serves as a docking site for signaling proteins containing SH2 (Src Homology 2) domains .

Interaction with Proteins

The phosphorylation state of tyrosine residues influences protein-protein interactions, which are vital for various cellular functions, including growth, differentiation, and apoptosis. For instance, studies have shown that pD-Tyr can enhance the binding affinity of certain signaling molecules to their respective receptors, thereby amplifying signal transduction cascades .

Case Studies and Research Findings

-

Role in Cancer Biology :

Research indicates that aberrant tyrosine phosphorylation, including that involving this compound, is linked to oncogenic signaling pathways. For example, elevated levels of phosphorylated tyrosine residues have been observed in various cancers, suggesting that targeting these pathways could be a potential therapeutic strategy . -

Neurodevelopmental Processes :

In neuronal cells, this compound has been shown to regulate synaptic plasticity and neuronal differentiation. The modulation of Eph receptor activity through tyrosine phosphorylation plays a critical role in neuronal signaling and development . -

Immune Response Modulation :

Studies have demonstrated that this compound can influence immune cell signaling pathways, particularly in T cells where it regulates cytokine production and cell-mediated immune responses .

Tables Summarizing Biological Activities

Propiedades

IUPAC Name |

(2R)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWXELXMIBXGTH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.